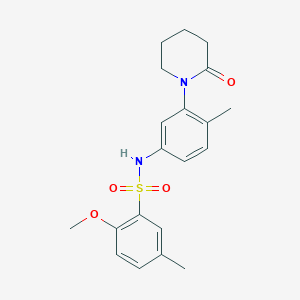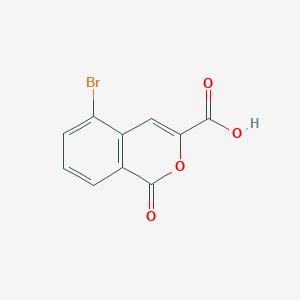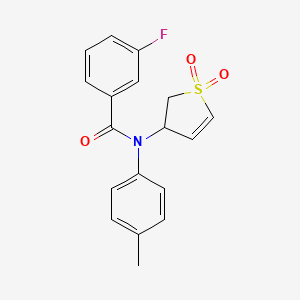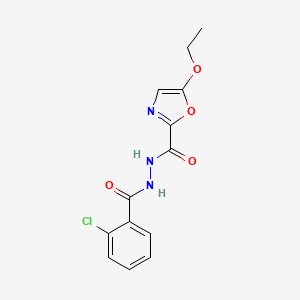
2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as DPA, is a synthetic compound that has been widely used in scientific research. This compound is known for its unique chemical structure and its ability to interact with biological systems. In
Applications De Recherche Scientifique
Biological and Pharmaceutical Research
Antidepressant and Nootropic Agents : Azetidinone derivatives, similar in structure to the compound , have been investigated for their potential as central nervous system (CNS) active agents, showing promising antidepressant and nootropic activities in preclinical models (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities : Compounds with azetidinone and pyrimidine moieties have been synthesized and evaluated for their antimicrobial and antitubercular properties, suggesting potential applications in combating infectious diseases (Chandrashekaraiah et al., 2014).
Antimicrobial Investigation : Novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans have been synthesized and shown to possess antimicrobial activities, indicating their potential utility in developing new antibacterial and antifungal agents (Kumar et al., 2007).
Chemical and Material Science Research
Synthesis of Fungicides : Related structures have been synthesized and shown to exhibit fungicidal activity, which could be valuable in agricultural sciences and for the development of new fungicides (Kuzenkov & Zakharychev, 2009).
Catalysis and Green Chemistry : The synthesis of 3-pyrrole-substituted 2-azetidinones, which may share reactivity traits with the compound of interest, has been achieved using catalytic amounts of molecular iodine under microwave irradiation. This method represents a green and practical approach to synthesizing such compounds, highlighting their potential application in catalysis and sustainable chemistry practices (Bandyopadhyay et al., 2012).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-11-3-4-15(14(18)6-11)22-10-16(21)20-8-13(9-20)23-12-2-1-5-19-7-12/h1-7,13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDJYVOSAZMNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)
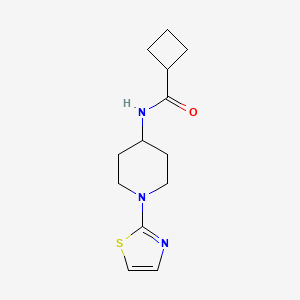
![4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2879281.png)
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2879282.png)
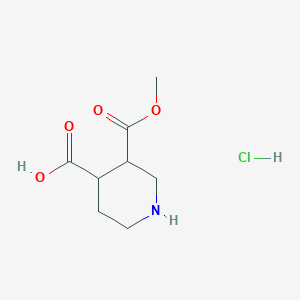
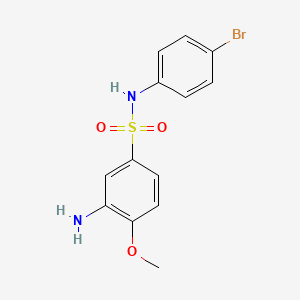
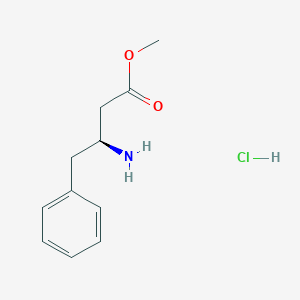
![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)

